Increased Calculated Lipophilicity (XLogP) Compared to the Unsubstituted Benzamide Analog
The 4-methyl substitution on the benzamide ring of the target compound (CAS 851095-14-2) is predicted to increase lipophilicity compared to the unsubstituted benzamide analog N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 340258-80-2). While an experimentally measured logP for the target compound is not available, the computed XLogP for the unsubstituted analog is 1.7 [1]. The addition of a methyl group typically adds approximately +0.5 log units, bringing the estimated XLogP of the target compound to ~2.2, which can significantly influence membrane permeability and nonspecific protein binding in cellular assays .
| Evidence Dimension | Lipophilicity (Estimated XLogP) |
|---|---|
| Target Compound Data | Predicted XLogP ~2.2 (based on group contribution) |
| Comparator Or Baseline | N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 340258-80-2): PubChem computed XLogP 1.7 |
| Quantified Difference | Estimated increase of +0.5 log units (target vs. unsubstituted analog) |
| Conditions | Class-level inference based on well-established Hansch-Fujita group contribution constants; computed XLogP for analog from PubChem (XLogP3 algorithm) |
Why This Matters
Lipophilicity directly governs compound distribution, cell permeability, and off-target binding; this predictable difference means procurement of the unsubstituted analog for cellular screening will yield pharmacokinetically non-equivalent data.
- [1] PubChem. N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CID 4228042). https://pubchem.ncbi.nlm.nih.gov/compound/340258-80-2 (accessed 2026-05-08). View Source
